molecular formula C12H12INO B1345451 6-(2-Iodophenyl)-6-oxohexanenitrile CAS No. 898768-03-1

6-(2-Iodophenyl)-6-oxohexanenitrile

Cat. No.: B1345451
CAS No.: 898768-03-1
M. Wt: 313.13 g/mol
InChI Key: NEYGRIUSOSAKRI-UHFFFAOYSA-N
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Description

6-(2-Iodophenyl)-6-oxohexanenitrile is an organic compound characterized by the presence of an iodophenyl group attached to a hexanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Iodophenyl)-6-oxohexanenitrile typically involves the reaction of 2-iodophenyl derivatives with appropriate nitrile precursors. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Iodophenyl)-6-oxohexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like organolithium or Grignard reagents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Iodophenyl)-6-oxohexanenitrile finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which 6-(2-Iodophenyl)-6-oxohexanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group enhances the compound’s ability to bind to specific sites, influencing biological pathways and leading to desired therapeutic effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular interactions and pathways involved .

Comparison with Similar Compounds

Uniqueness: 6-(2-Iodophenyl)-6-oxohexanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its nitrile group offers versatility in chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-(2-iodophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYGRIUSOSAKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642254
Record name 6-(2-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-03-1
Record name 2-Iodo-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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